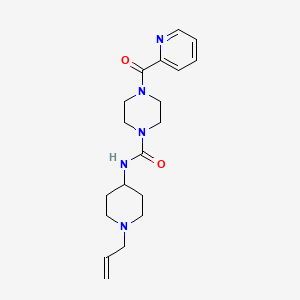![molecular formula C20H25N3O2 B6963390 N-[(6-methoxypyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B6963390.png)
N-[(6-methoxypyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-methoxypyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine ring with a methoxy group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxypyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring with a methoxy group can be introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the piperidine and pyridine rings through amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxypyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[(6-methoxypyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-methoxypyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide
- N-[(6-fluoropyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide
Uniqueness
N-[(6-methoxypyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-5-3-4-6-18(15)17-9-11-23(12-10-17)20(24)22-14-16-7-8-19(25-2)21-13-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEZZABAPBGEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CC2)C(=O)NCC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B6963312.png)
![4-fluoro-N-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6963321.png)
![N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide](/img/structure/B6963324.png)
![N-methyl-4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B6963331.png)
![[4-Chloro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6963334.png)
![4-tert-butyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]benzamide](/img/structure/B6963340.png)
![N-methyl-N-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B6963349.png)
![N-[(1-butyl-3-methylpyrazol-4-yl)methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B6963350.png)
![2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one](/img/structure/B6963371.png)
![[4-[3-Hydroxypropyl(methyl)amino]piperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6963374.png)
![3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6963382.png)
![2-methyl-3-oxo-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine-1-carboxamide](/img/structure/B6963387.png)
![1-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6963393.png)

